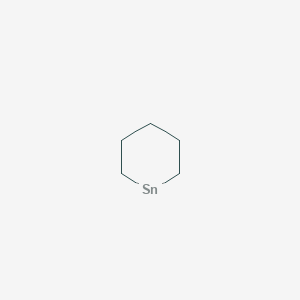
Stanninane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Stanninane, also known as tin hydride, is an inorganic compound with the chemical formula SnH₄. It is a colorless gas and the tin analogue of methane. This compound is a member of the organotin compounds, which are organometallic compounds containing tin-carbon bonds. These compounds have been extensively studied due to their unique properties and wide range of applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Stanninane can be synthesized by the reaction of tin tetrachloride (SnCl₄) with lithium aluminum hydride (LiAlH₄). The reaction proceeds as follows:
SnCl4+LiAlH4→SnH4+LiCl+AlCl3
This reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the reactants and products.
Industrial Production Methods
Industrial production of this compound involves the use of large-scale reactors where tin tetrachloride is reacted with lithium aluminum hydride under controlled conditions. The reaction is carefully monitored to ensure the complete conversion of reactants to the desired product. The resulting this compound gas is then purified and stored under appropriate conditions to prevent decomposition.
Chemical Reactions Analysis
Types of Reactions
Stanninane undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form tin dioxide (SnO₂).
Reduction: this compound can be reduced to form elemental tin.
Substitution: this compound can undergo substitution reactions with halogens to form organotin halides.
Common Reagents and Conditions
Oxidation: Oxygen or other oxidizing agents are used under controlled conditions to oxidize this compound.
Reduction: Reducing agents such as hydrogen gas can be used to reduce this compound.
Substitution: Halogens such as chlorine or bromine are used in substitution reactions with this compound.
Major Products Formed
Oxidation: Tin dioxide (SnO₂)
Reduction: Elemental tin (Sn)
Substitution: Organotin halides (e.g., trimethyltin chloride)
Scientific Research Applications
Stanninane has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-tin bonds.
Biology: Studied for its potential use in biological systems due to its unique properties.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which stanninane exerts its effects involves the formation of tin-carbon bonds. These bonds are highly reactive and can participate in various chemical reactions. The molecular targets and pathways involved in these reactions depend on the specific application and the conditions under which the reactions are carried out.
Comparison with Similar Compounds
Stanninane is unique among organotin compounds due to its high reactivity and versatility in chemical reactions. Similar compounds include:
Trimethyltin chloride: An organotin compound with three methyl groups attached to the tin atom.
Tributyltin hydride: An organotin compound with three butyl groups attached to the tin atom.
Tetramethyltin: An organotin compound with four methyl groups attached to the tin atom.
Compared to these compounds, this compound has a simpler structure and higher reactivity, making it a valuable reagent in various chemical reactions.
Properties
CAS No. |
6576-80-3 |
|---|---|
Molecular Formula |
C5H10Sn |
Molecular Weight |
188.84 g/mol |
IUPAC Name |
1λ2-stanninane |
InChI |
InChI=1S/C5H10.Sn/c1-3-5-4-2;/h1-5H2; |
InChI Key |
FJEKUEUBQQWPBY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC[Sn]CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















